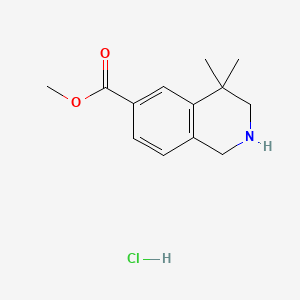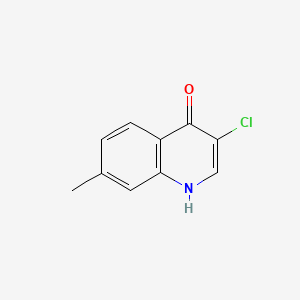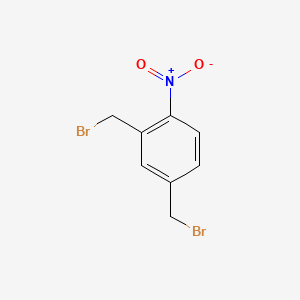![molecular formula C17H33BF4N2 B598845 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate CAS No. 1204324-20-8](/img/structure/B598845.png)
(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H33BF4N2 . Unfortunately, the specific structural details or 3D conformation are not provided in the searched resources. For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the searched resources. It’s likely that this compound, given its structure, could participate in a variety of organic reactions, particularly as a ligand in catalysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.262 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the searched resources .Applications De Recherche Scientifique
Facile Synthetic Route to Enantiopure Unsymmetric cis-2,5-Disubstituted Pyrrolidines : This study outlines a synthetic route for creating enantiopure pyrrolidines, which are valuable in medicinal chemistry and organic synthesis (Wang et al., 2007).
Enantioselective Biotransformations in Organic Synthesis : The paper discusses the use of pyrrolidine derivatives in biocatalytic processes, showcasing their utility in creating enantiomerically pure compounds which are crucial in pharmaceutical synthesis (Chen et al., 2012).
Synthesis of Dioxanes with C2 Symmetry : A study focused on synthesizing C2-symmetrical dioxanes using chiral pyrrolidine compounds. These findings are significant for creating complex molecular architectures in organic chemistry (Concellón et al., 2008).
Palladium-Catalyzed Asymmetric Allylic Alkylation : This research explores the use of pyrrolidine derivatives as ligands in palladium-catalyzed reactions, a critical method in asymmetric synthesis, which is a cornerstone of modern pharmaceutical development (Farrell et al., 2002).
New Alkaloids from Ants : A study that identified new compounds, including pyrrolidine derivatives, from ants, showing the chemical diversity and potential biological activity of these compounds (Francke et al., 1995).
Mécanisme D'action
The mechanism of action for this compound is not specified in the searched resources. Its mechanism of action would depend on its specific use, particularly if it’s used as a catalyst or in drug discovery.
Propriétés
IUPAC Name |
(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSSZFUCSZDSDY-WHWUUVKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204324-21-9 |
Source


|
| Record name | Pyrrolidinium, 1-[[(2R,5R)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2R,5R)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204324-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

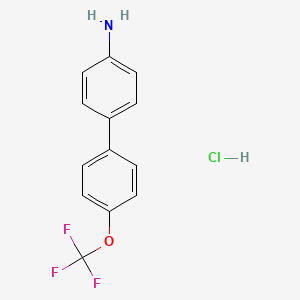
![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)
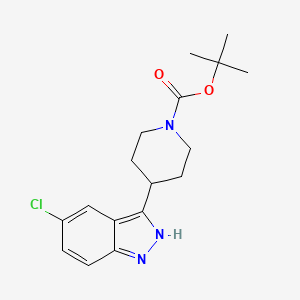
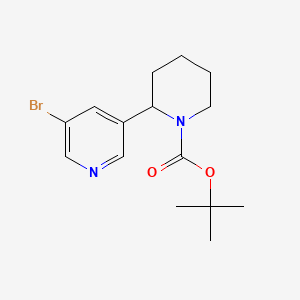
![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)
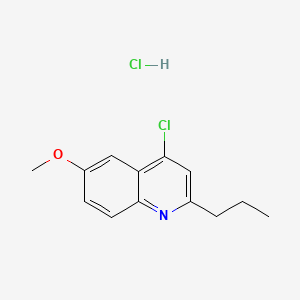
![7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)

